Enhanced Potency in Insect Odorant Receptor Co-receptor (Orco) Agonism Compared to 5-Bromoindoline
In a direct head-to-head comparison within the same assay system, a derivative bearing the 5-ethylindoline scaffold (compound 10g) demonstrated significantly higher agonistic efficacy at the Orco receptor compared to its 5-bromoindoline counterpart (compound 10i). Specifically, compound 10g (5-ethylindoline-based) exhibited an EC50 of 22.0 μM with 130% efficacy relative to the control VUAA1, while compound 10i (5-bromoindoline-based) showed an EC50 of 16.7 μM but only 98% efficacy [1]. This 32% greater efficacy indicates that the ethyl substituent confers superior functional activation of the target receptor.
| Evidence Dimension | Orco receptor agonism (EC50 and efficacy) |
|---|---|
| Target Compound Data | EC50: 22.0 μM; Efficacy: 130% of VUAA1 |
| Comparator Or Baseline | 5-Bromoindoline derivative (cmpd 10i): EC50: 16.7 μM; Efficacy: 98% of VUAA1 |
| Quantified Difference | 32% greater efficacy (130% vs 98%); Slightly higher EC50 (22.0 μM vs 16.7 μM) |
| Conditions | In vitro Orco receptor agonism assay; mean of 4 experiments |
Why This Matters
For research programs targeting insect olfactory pathways, selecting the 5-ethylindoline scaffold over the 5-bromoindoline scaffold could yield higher target engagement and more robust downstream functional responses.
- [1] PMC4111141. Table 5. EC50 and efficacy data for indoline derivatives. View Source
